molecular formula C25H17N3O6 B228143 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No. B228143
M. Wt: 455.4 g/mol
InChI Key: YRGJYXCGNCCWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide, also known as MN-64, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MN-64 belongs to the class of furanocarboxamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which could contribute to its anti-tumor effects. In addition, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of tubulin polymerization, making it a useful tool for studying the microtubule network in cells. N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is also fluorescent, which could be useful for imaging studies. However, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which could limit its use in certain assays. In addition, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has not been extensively studied in vivo, so its pharmacokinetics and toxicology are not well understood.

Future Directions

There are several future directions for research on N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide. One area of interest is the development of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide analogs with improved solubility and pharmacokinetics. Another area of interest is the study of the anti-tumor effects of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide in vivo, which could lead to the development of novel cancer therapies. Additionally, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide could be studied for its potential use in imaging studies, as its fluorescent properties could be useful for tracking cells in vivo. Overall, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a promising compound with potential applications in cancer treatment, inflammation, and imaging studies.

Synthesis Methods

The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves a multi-step process that includes the reaction of 5-methoxy-2-aminobenzoxazole with 4-bromoaniline, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride. The final step involves the reaction of the intermediate product with furan-2-carboxylic acid to yield N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide. The synthesis method of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases. Additionally, N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has been studied for its potential use as a probe in imaging studies due to its fluorescent properties.

properties

Molecular Formula

C25H17N3O6

Molecular Weight

455.4 g/mol

IUPAC Name

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H17N3O6/c1-32-19-9-10-22-20(14-19)27-25(34-22)15-5-7-17(8-6-15)26-24(29)23-12-11-21(33-23)16-3-2-4-18(13-16)28(30)31/h2-14H,1H3,(H,26,29)

InChI Key

YRGJYXCGNCCWFL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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